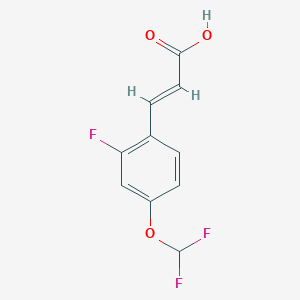
2-(1-Amino-2,2,2-trifluoroethyl)-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Amino-2,2,2-trifluoroethyl)-4-methylphenol is an organic compound characterized by the presence of a trifluoromethyl group, an amino group, and a phenolic hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Amino-2,2,2-trifluoroethyl)-4-methylphenol typically involves the reaction of 4-methylphenol with a trifluoroacetaldehyde derivative, followed by the introduction of an amino group. One common method involves the use of (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine as a key intermediate. The reaction proceeds under mild conditions, often in the presence of a base such as lithium diisopropylamide, to yield the desired product with high diastereoselectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-Amino-2,2,2-trifluoroethyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenols and amines.
Applications De Recherche Scientifique
2-(1-Amino-2,2,2-trifluoroethyl)-4-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(1-Amino-2,2,2-trifluoroethyl)-4-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenolic hydroxyl group can participate in redox reactions, further modulating the compound’s biological activity .
Comparaison Avec Des Composés Similaires
- 3-(1-Amino-2,2,2-trifluoroethyl)-2-fluoroaniline
- 5-(1-Amino-2,2,2-trifluoroethyl)thiazolo[3,2-b][1,2,4]triazoles
Comparison: 2-(1-Amino-2,2,2-trifluoroethyl)-4-methylphenol is unique due to the presence of the methyl group on the phenol ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a valuable candidate for specific applications .
Propriétés
Formule moléculaire |
C9H10F3NO |
|---|---|
Poids moléculaire |
205.18 g/mol |
Nom IUPAC |
2-(1-amino-2,2,2-trifluoroethyl)-4-methylphenol |
InChI |
InChI=1S/C9H10F3NO/c1-5-2-3-7(14)6(4-5)8(13)9(10,11)12/h2-4,8,14H,13H2,1H3 |
Clé InChI |
UXSADAGABNEDJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(1R,5S,6R)-bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13594163.png)
![1-[(3-Fluoro-4-methoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13594165.png)



